molecular formula C21H20ClNO3S2 B3008058 (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 537688-69-0

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No. B3008058
CAS RN: 537688-69-0
M. Wt: 433.97
InChI Key: IOWDHUHXQVGXSR-ODLFYWEKSA-N
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Description

The compound of interest, (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, is a derivative of the 2-thioxothiazolidin-4-one family. This family of compounds has been studied for their potential in forming various supramolecular structures and engaging in chemical reactions that yield a range of products. The specific compound is related to those studied in the provided papers, which explore the reactivity and structural characteristics of similar thiazolidine derivatives.

Synthesis Analysis

The synthesis of related compounds, such as E,Z-5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, involves reactions with nitrile oxides in a pyridine solution. This process can yield different compounds, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The reaction pathways and interconversions are complex and are supported by microanalytical and spectral data to confirm the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed. For instance, the (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones exhibit a wide C-C-C angle at the methine carbon atom, which links the two rings in the molecule. This structural feature is significant as it influences the hydrogen bonding patterns and, consequently, the formation of dimers, chains, and sheets in the crystal structure .

Chemical Reactions Analysis

The chemical reactions of the 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides suggest that the compound of interest may also undergo similar reactions. These reactions can lead to a variety of products, depending on the substituents present on the thiazolidine ring and the type of nitrile oxide used. The reactivity is likely influenced by the electronic and steric effects of the substituents, which can dictate the outcome of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of closely related molecules. For example, the hydrogen bonding patterns observed in the crystal structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones contribute to the stability and solubility of these compounds. The presence of various substituents, such as methoxy, trifluoromethyl, and benzylidene groups, can alter the hydrophobicity, melting points, and overall reactivity of the molecules .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

This chemical entity belongs to a broader class of compounds known as 4-thiazolidinone derivatives, which have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. For instance, certain derivatives within this class have shown significant antimicrobial activity, with one variant displaying the most active antimicrobial agent properties. Moreover, these compounds have also been assessed for anticancer activities, revealing notable efficacy against cancer cells. The quantitative structure-activity relationship (QSAR) studies highlight the importance of topological and electronic parameters in describing the antimicrobial activity of these synthesized compounds (A. Deep et al., 2016).

Supramolecular Structures

Another dimension of research focuses on the supramolecular structures of thiazolidin-4-ones, which include variants of the compound of interest. These studies elucidate the crystallographic and hydrogen-bonding features that contribute to the compound's stability and reactivity. For example, hydrogen-bonded dimers and complex sheets formed by these molecules have been thoroughly examined, providing insight into their potential intermolecular interactions and implications for further chemical and biological applications (P. Delgado et al., 2005).

Rhodanine-3-acetic Acid Derivatives

The antimicrobial activity of rhodanine-3-acetic acid derivatives, which are closely related to the compound , has been explored as well. These studies have identified certain derivatives with significant activity against mycobacteria, including Mycobacterium tuberculosis, and other bacteria. This research underscores the potential of thiazolidinone derivatives in developing new antimicrobial agents (M. Krátký et al., 2017).

Synthesis and Characterization

Research on the synthesis and characterization of thiazolidin-4-one derivatives, including the compound of interest, has provided valuable insights into their chemical properties and potential uses. These studies include detailed analysis of molecular structure, using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the synthesis and antimicrobial activity of new derivatives have been documented, highlighting the compounds' efficacy against various bacterial strains (Pansare Dattatraya & Shinde Devanand, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and biological activity. It could also involve investigating its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S2/c1-13(2)23-20(24)19(28-21(23)27)11-15-6-9-17(18(10-15)25-3)26-12-14-4-7-16(22)8-5-14/h4-11,13H,12H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWDHUHXQVGXSR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

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